Cas no 921881-05-2 (N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide)

N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide
- Benzenesulfonamide, N-[2-[3-(4-ethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-phenoxy-
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- Inchi: 1S/C26H25N3O5S/c1-2-33-21-10-8-20(9-11-21)25-16-17-26(30)29(28-25)19-18-27-35(31,32)24-14-12-23(13-15-24)34-22-6-4-3-5-7-22/h3-17,27H,2,18-19H2,1H3
- InChI Key: JJBQFARAWCOHSR-UHFFFAOYSA-N
- SMILES: C1(S(NCCN2N=C(C3=CC=C(OCC)C=C3)C=CC2=O)(=O)=O)=CC=C(OC2=CC=CC=C2)C=C1
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 655.7±65.0 °C(Predicted)
- pka: 10.71±0.50(Predicted)
N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2237-0367-2mg |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2237-0367-25mg |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2237-0367-3mg |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2237-0367-4mg |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2237-0367-100mg |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2237-0367-75mg |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2237-0367-10μmol |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2237-0367-15mg |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2237-0367-30mg |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2237-0367-20mg |
N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-phenoxybenzene-1-sulfonamide |
921881-05-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide Related Literature
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide
Recent Advances in the Study of 921881-05-2 and N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide
The compound 921881-05-2 and its derivative, N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide, have recently garnered significant attention in the field of chemical biology and medicinal chemistry. These molecules are part of a broader class of sulfonamide-based compounds, which are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, mechanism of action, and potential therapeutic applications.
Recent studies have highlighted the unique structural features of N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide, which contribute to its high binding affinity for specific biological targets. The compound's pyridazinone core and sulfonamide moiety are critical for its interaction with enzymes such as carbonic anhydrases and cyclooxygenases, making it a promising candidate for the development of novel enzyme inhibitors. Advanced computational modeling and X-ray crystallography have provided detailed insights into the compound's binding mode, facilitating the design of more potent analogs.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways involved in inflammation and cancer progression. For instance, research published in the Journal of Medicinal Chemistry (2023) reported that N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide exhibits potent inhibitory activity against COX-2, with an IC50 value in the nanomolar range. This finding underscores its potential as a next-generation anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.
Furthermore, preclinical evaluations have explored the compound's pharmacokinetic profile, revealing favorable absorption and distribution characteristics. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Ongoing research is focused on structural modifications to enhance its drug-like properties, including the introduction of fluorine atoms to improve metabolic resistance and the use of prodrug strategies to enhance bioavailability.
In conclusion, the study of 921881-05-2 and N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-phenoxybenzene-1-sulfonamide represents a vibrant area of research with significant therapeutic potential. Continued efforts in medicinal chemistry and translational research are expected to yield innovative drug candidates based on these scaffolds, addressing unmet medical needs in inflammation, oncology, and beyond.
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